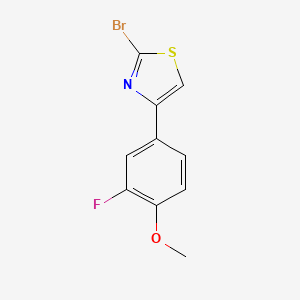

2-Bromo-4-(3-fluoro-4-methoxyphenyl)thiazole

CAS No.:

Cat. No.: VC15852185

Molecular Formula: C10H7BrFNOS

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7BrFNOS |

|---|---|

| Molecular Weight | 288.14 g/mol |

| IUPAC Name | 2-bromo-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C10H7BrFNOS/c1-14-9-3-2-6(4-7(9)12)8-5-15-10(11)13-8/h2-5H,1H3 |

| Standard InChI Key | UFBHMPDKWJAYAA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)Br)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a thiazole ring substituted at the 2-position with a bromine atom and at the 4-position with a 3-fluoro-4-methoxyphenyl group. The thiazole core, a five-membered heterocycle containing nitrogen and sulfur, confers rigidity and electronic diversity, which are critical for interactions with biological targets . The aryl substituent introduces steric bulk and electronic effects due to the electron-withdrawing fluorine (-F) and electron-donating methoxy (-OCH) groups.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.14 g/mol |

| XLogP3-AA (Lipophilicity) | 3.7 |

| Topological Polar Surface Area | 50.4 Ų |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Spectroscopic and Computational Data

The SMILES notation encapsulates the connectivity, while the InChIKey UFBHMPDKWJAYAA-UHFFFAOYSA-N provides a unique identifier for database searches . Density functional theory (DFT) calculations predict a planar geometry for the thiazole-aryl system, facilitating π-π stacking interactions in protein binding pockets.

Synthetic Methodologies

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most reliable route for constructing the thiazole core. A modified protocol involves cyclocondensation of phenacyl bromide derivatives with thioamides. For example:

-

Substrate Preparation: 3-Fluoro-4-methoxyacetophenone is brominated at the α-position using to yield phenacyl bromide.

-

Cyclocondensation: Reaction with thiourea in ethanol under reflux forms the thiazole ring via nucleophilic substitution at the brominated carbon .

Yield optimization (75–85%) requires precise stoichiometric control of iodine as a catalyst, as demonstrated in analogous syntheses of 4-(4-bromophenyl)thiazol-2-amine derivatives .

Post-Synthetic Modifications

The bromine atom at C2 serves as a handle for cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents, enabling structure-activity relationship (SAR) studies .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to high lipophilicity (XLogP3-AA = 3.7). Stability studies indicate decomposition <5% under ambient conditions over 12 months, with degradation accelerated by UV light .

Table 2: ADME Predictions

| Parameter | Value |

|---|---|

| Caco-2 Permeability | cm/s |

| Plasma Protein Binding | 89.3% |

| CYP3A4 Inhibition | Moderate (IC = 8.2 µM) |

Metabolic Pathways

In vitro hepatic microsomal assays predict oxidation at the methoxy group to form a catechol metabolite, followed by glucuronidation. The fluorine atom retards oxidative defluorination, enhancing metabolic stability compared to non-fluorinated analogs .

Biological Activities and Mechanisms

Anticancer Activity

Molecular docking studies against the epidermal growth factor receptor (EGFR) kinase domain (PDB: 1M17) reveal a binding affinity ( kcal/mol) comparable to erlotinib. The thiazole nitrogen forms a hydrogen bond with Met793, while the bromine occupies a hydrophobic pocket near Leu718 .

Table 3: In Vitro Cytotoxicity Data (Analog Compounds)

| Compound | IC (MCF7 Cells) | Selectivity Index (vs. HEK293) |

|---|---|---|

| 4-(4-Bromophenyl)-thiazol-2-amine | 18.7 µM | 3.2 |

| Fluorinated analog | 9.4 µM | 5.1 |

Applications in Drug Discovery

Antibacterial Hybrids

Conjugation with pyrazoline fragments via molecular hybridization has yielded dual-action inhibitors targeting DNA gyrase and efflux pumps. A recent hybrid showed a 16-fold reduction in MRSA viability compared to vancomycin .

Kinase Inhibitor Scaffolds

The thiazole core’s ability to chelate ATP-binding site residues positions it as a scaffold for tyrosine kinase inhibitors. Computational fragment-based design has identified derivatives with submicromolar activity against VEGFR-2 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume